Asparagine - 70-47-3

Asparagine

Catalog Number: EVT-260250
CAS Number: 70-47-3
Molecular Formula: C4H8N2O3
Molecular Weight: 132.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[1] Asparagine is the most abundant amino acid found in cotton root tips (Acala SJ-1). []

Aspartic Acid

Compound Description: Aspartic acid (Asp) is an acidic amino acid and a precursor for asparagine biosynthesis. It is converted to asparagine by asparagine synthetase in the presence of ATP and either ammonia [] or glutamine [, , ]. Aspartic acid levels were observed to increase in wheat grain lacking fungicide treatment, a condition known to increase acrylamide levels due to higher asparagine content [].

Glutamine

Compound Description: Glutamine (Gln) is a non-essential amino acid and a key nitrogen donor in various metabolic reactions. It serves as the primary amide donor for asparagine synthetase in the glutamine-dependent pathway of asparagine biosynthesis [, , ]. Similar to asparagine, glutamine is also a precursor to acrylamide formation in heat-treated food []. Studies have shown that glutamine depletion, unlike asparagine depletion, is immunosuppressive [].

Glutamate

Compound Description: Glutamate (Glu), an acidic amino acid, is produced from glutamine by glutaminase or from the deamidation of asparagine by E. coli asparaginase []. It is closely linked to asparagine and glutamine metabolism []. Fungicide treatment in wheat grain influences the levels of glutamate, asparagine, and aspartate, suggesting their interlinked roles in plant metabolism [].

3-Cyanoalanine

Compound Description: 3-Cyanoalanine is an amino acid produced during cyanide detoxification in plants. In cotton root tissue, radiolabeling experiments showed significant incorporation of cyanide into both 3-cyanoalanine and asparagine, indicating a shared pathway in their biosynthesis [].

β-Aspartyl Hydroxamate

Compound Description: β-Aspartyl Hydroxamate is an inhibitor of asparagine synthetase []. It is used to select for cells containing the Escherichia coli asparagine synthetase gene, as the bacterial enzyme exhibits resistance to this inhibitor [].

Albizziin

Compound Description: Albizziin is an asparagine synthetase inhibitor. Unlike mammalian asparagine synthetase, the bacterial enzyme shows significant resistance to Albizziin, allowing for the selection of cells expressing the bacterial enzyme [].

DL-threo-β-Fluoroasparagine

Compound Description: DL-threo-β-Fluoroasparagine is an antileukemic agent that inhibits the growth of various human and murine leukemia cells []. Its inhibitory effects can be reversed by L-asparagine, but not by D-asparagine, indicating specific targeting of asparagine metabolism in leukemia cells [].

Source and Classification

L-asparagine is primarily derived from the hydrolysis of proteins in food or synthesized via metabolic pathways involving L-aspartic acid. It belongs to the class of amino acids known as "non-essential" because the human body can synthesize it from other compounds. Its classification as a polar amino acid indicates that it has a hydrophilic side chain, which influences its solubility and interactions in biological systems.

Synthesis Analysis

L-asparagine can be synthesized through several methods, including chemical synthesis, biocatalytic processes, and extraction from natural sources.

Chemical Synthesis

One notable method involves treating beta-methyl-L-aspartate with an alcoholic solution of ammonia. This process utilizes sulfuric acid to create an intermediate beta-methyl aspartate sulfate from aspartic acid and methanol. The ammonia treatment occurs without prior isolation of the intermediate, simplifying the process significantly and enhancing safety by avoiding hazardous materials like hydrochloric acid .

Key Steps in Chemical Synthesis:

  1. Esterification: Asparagine synthesis begins with the esterification of aspartic acid using sulfuric acid and methanol.
  2. Ammonia Treatment: The resultant intermediate is treated with aqueous ammonia to yield L-asparagine.
  3. Recrystallization: The crude product is purified through recrystallization to obtain L-asparagine monohydrate.

Biocatalytic Synthesis

Recent advancements have introduced biocatalysis as an efficient method for synthesizing L-asparagine. This involves using enzymes such as asparagine synthetase, which catalyzes the conversion of L-aspartic acid and ammonia into L-asparagine. Gene mining strategies have been employed to identify novel enzymes with high catalytic efficiency for large-scale production .

Molecular Structure Analysis

L-asparagine has a molecular formula of C₄H₈N₂O₃ and a molecular weight of approximately 132.12 g/mol. The structure consists of a central carbon atom bonded to an amino group (–NH₂), a carboxyl group (–COOH), a hydrogen atom (–H), and a side chain containing an amide group (–CONH₂).

Structural Characteristics

  • Chirality: L-asparagine is chiral, existing in two enantiomeric forms: L-asparagine (biologically active) and D-asparagine.
  • Functional Groups: The presence of both an amine and an amide group contributes to its polar nature.
Chemical Reactions Analysis

L-asparagine participates in various biochemical reactions:

  1. Hydrolysis: It can be hydrolyzed to produce L-aspartate and ammonia under specific enzymatic conditions.
  2. Transamination: It serves as a nitrogen donor in transamination reactions, contributing to amino acid metabolism.
  3. Deamidation: Under certain conditions, L-asparagine can undergo deamidation to yield aspartate.

These reactions are essential for maintaining nitrogen balance in cells and facilitating protein synthesis.

Mechanism of Action

L-asparagine's mechanism of action primarily involves its role as a substrate for protein synthesis and its participation in metabolic pathways. In the context of cancer treatment, particularly acute lymphoblastic leukemia, L-asparaginase is used therapeutically to deplete circulating L-asparagine, thereby inhibiting protein synthesis in cancer cells that rely on external sources of this amino acid .

Enzymatic Activity

The enzyme asparagine synthetase catalyzes the conversion of L-aspartate into L-asparagine by utilizing ammonia and ATP (adenosine triphosphate). This reaction highlights the importance of energy in amino acid biosynthesis.

Physical and Chemical Properties Analysis

L-asparagine exhibits several important physical and chemical properties:

  • Solubility: It is highly soluble in water due to its polar nature.
  • Melting Point: The melting point of L-asparagine monohydrate is approximately 210°C.
  • pH Stability: It remains stable within a pH range of 5.5 to 7.5 but can degrade at extreme pH levels or high temperatures.

These properties are critical for its application in various biochemical processes and industrial uses.

Applications

L-asparagine has diverse applications across several fields:

  1. Biotechnology: It is used as a nutrient supplement in cell culture media for growing mammalian cells.
  2. Pharmaceuticals: As an ingredient in some formulations, it aids in stabilizing proteins during storage.
  3. Food Industry: It serves as a flavor enhancer and is involved in Maillard reactions during cooking.
  4. Research: Its role in metabolic studies makes it valuable for understanding amino acid metabolism and related disorders.
Historical Context and Discovery of L-Asparagine

Early Isolation and Structural Elucidation in the 19th Century

The isolation of L-asparagine represents a cornerstone in biochemical history. In 1806, French chemists Louis Nicolas Vauquelin and his assistant Pierre Jean Robiquet extracted a crystalline substance from asparagus (Asparagus officinalis) juice. This marked the first isolation of an amino acid from natural sources. The compound, initially named "asparagin," was obtained by boiling asparagus juice with lead acetate and precipitating the resultant crystals through a series of meticulous steps [1] [3] [9].

Structural determination spanned decades due to limited analytical techniques. In 1833, French chemists Antoine François Boutron Charlard and Théophile-Jules Pelouze established asparagine’s empirical formula, later refined by German chemist Justus von Liebig. A breakthrough came in 1846 when Italian chemist Raffaele Piria treated asparagine with nitrous acid, transforming it into malic acid (C₄H₆O₅). This reaction revealed asparagine’s four-carbon backbone and suggested its structural relationship to dicarboxylic acids. Piria erroneously proposed asparagine as a diamide of malic acid, but in 1862, Hermann Kolbe correctly identified it as an amide derivative of an amine-containing succinic acid [1]. Final confirmation came in 1888 when Arnaldo Piutti synthesized asparagine and unequivocally established its structure as 2-amino-3-carbamoylpropanoic acid [1] [6].

Table 1: Key Milestones in L-Asparagine Isolation and Structural Analysis

YearScientist(s)ContributionMethodological Approach
1806Vauquelin & RobiquetFirst isolationCrystallization from asparagus juice
1833Charlard, Pelouze & LiebigEmpirical formula determinationElemental analysis
1846PiriaStructural insight via conversionNitrous acid treatment yielding malic acid
1862KolbeCorrect structural hypothesisIdentification as succinic acid amide derivative
1888PiuttiDefinitive structural confirmationChemical synthesis

Role in the Emergence of Amino Acid Biochemistry

L-Asparagine’s discovery fundamentally reshaped biochemical understanding:

  • Protein Building Block: As the first amino acid isolated, asparagine demonstrated that proteins are composed of discrete molecular units. This challenged prevailing "vitalist" theories and laid groundwork for peptide bond and protein structure concepts [1] [7].
  • Stereochemistry and Chirality: Piutti’s 1886 isolation of D-asparagine from vetches revealed biological stereoselectivity. While L-asparagine was tasteless, D-asparagine was intensely sweet—the first documented case of enantioselectivity in receptor interactions. This underscored the significance of molecular configuration in biochemistry [6].
  • Metabolic Pathways: Studies on asparagine’s biosynthesis and catabolism revealed its connection to central metabolism. Aspartate transaminase converts oxaloacetate (from the Krebs cycle) to aspartate, which asparagine synthetase (ASNS) then amidates using glutamine to form asparagine. Conversely, asparaginase hydrolyzes asparagine back to aspartate, linking amino acid metabolism to energy production [1] [7] [10].
  • Glycosylation Discovery: Asparagine’s carboxamide side chain was identified as the attachment site for N-linked glycans—a critical post-translational modification affecting protein folding, stability, and function [1] [4].

Table 2: Chronology of Amino Acid Discoveries Influenced by L-Asparagine Research

PeriodAmino Acids DiscoveredRelationship to Asparagine Research
1806–1819Asparagine (1806), Cystine (1810), Leucine (1819)Validated amino acids as a distinct biochemical class
1820–1896Glycine, Tyrosine, Serine, Phenylalanine, AlanineStructural comparisons to asparagine’s amine-carboxyl backbone
1886D-AsparagineEstablished biological significance of chirality

Pioneering Contributions of Vauquelin, Robiquet, and Piria

  • Louis Nicolas Vauquelin (1763–1829): A mentor to Robiquet, Vauquelin directed the research on asparagus juice while pioneering mineral and plant chemistry. His rigorous analytical approach set standards for natural product isolation. Beyond asparagine, he discovered chromium and beryllium [1] [9].
  • Pierre Jean Robiquet (1780–1840): As Vauquelin’s assistant, Robiquet executed the asparagine isolation experiments. His independent career yielded transformative discoveries, including caffeine (1821), codeine (1832), and the dyes alizarin and purpurin (1826). Robiquet’s work on amino acids and alkaloids established him as a founder of pharmaceutical chemistry [3] [9].
  • Raffaele Piria (1815–1865): Piria’s conversion of asparagine to malic acid (1846) provided the first functional evidence of its carbon skeleton. Though his diamide hypothesis was incorrect, his degradative method became a template for structural elucidation of complex biomolecules [1].

Table 3: Major Scientific Contributions of the Key Pioneers

ScientistInstitutional AffiliationMajor Non-Asparagine Contributions
Louis Nicolas VauquelinMuséum National d’Histoire Naturelle, ParisDiscovered chromium; isolated camphoric acid; pioneered plant alkaloid studies
Pierre Jean RobiquetÉcole de Pharmacie de ParisIsolated caffeine, codeine, cantharidin; identified alizarin dye
Raffaele PiriaUniversity of PisaSalicylic acid synthesis; nicotine structure elucidation

These pioneers’ methodologies—crystallization, elemental analysis, and chemical degradation—collectively forged the discipline of amino acid biochemistry, anchoring asparagine as both a metabolic entity and a structural paradigm.

Table 4: Key Chemical Identifiers of L-Asparagine

PropertyValue/Identifier
IUPAC Name(2S)-2-Amino-3-carbamoylpropanoic acid
Chemical FormulaC₄H₈N₂O₃
CAS Registry Number70-47-3
PubChem CID6267
ChEBI IDCHEBI:17196
Proteinogenic StatusStandard proteinogenic amino acid
CodonsAAU, AAC

Properties

CAS Number

70-47-3

Product Name

L-asparagine

IUPAC Name

(2S)-2,4-diamino-4-oxobutanoic acid

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1

InChI Key

DCXYFEDJOCDNAF-REOHCLBHSA-N

SMILES

C(C(C(=O)O)N)C(=O)N

Solubility

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies
In water, 2.94X10+4 mg/L at 25 °C
29.4 mg/mL

Synonyms

Asparagine; Altheine; Agedoite; L-Asparagine; NSC 82391; NSC-82391; NSC82391;

Canonical SMILES

C(C(C(=O)O)N)C(=O)N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)N

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